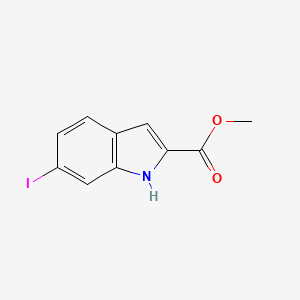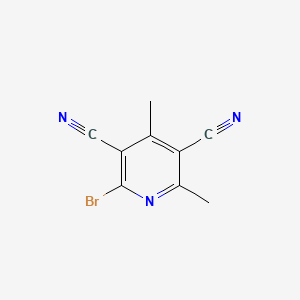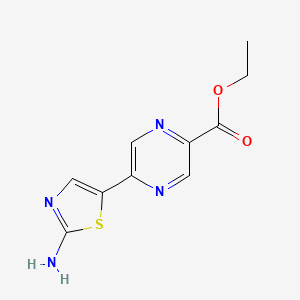
6-Ethoxypyrimidine-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxypyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 The presence of an ethoxy group at position 6 and a thione group at position 4 makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyrimidine-4(1H)-thione typically involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
6-Ethoxypyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
6-Ethoxypyrimidine-4(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 6-Ethoxypyrimidine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-Methoxypyrimidine-4(1H)-thione: Similar structure but with a methoxy group instead of an ethoxy group.
4(1H)-Thioxopyrimidine: Lacks the ethoxy group at position 6.
6-Chloropyrimidine-4(1H)-thione: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
6-Ethoxypyrimidine-4(1H)-thione is unique due to the presence of both the ethoxy and thione groups, which confer distinct chemical reactivity and biological activity. The ethoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, while the thione group is crucial for its interaction with biological targets.
属性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC 名称 |
6-ethoxy-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H8N2OS/c1-2-9-5-3-6(10)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,10) |
InChI 键 |
AXTONTPHJRCGAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=S)N=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)
![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)
![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)



![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)



![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)

